2-(benzylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide 2-(benzylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1226454-16-5
VCID: VC5776659
InChI: InChI=1S/C20H21N3O4S/c1-25-16-7-9-17(10-8-16)26-12-18-22-20(27-23-18)11-21-19(24)14-28-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,21,24)
SMILES: COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3
Molecular Formula: C20H21N3O4S
Molecular Weight: 399.47

2-(benzylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide

CAS No.: 1226454-16-5

Cat. No.: VC5776659

Molecular Formula: C20H21N3O4S

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

2-(benzylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide - 1226454-16-5

Specification

CAS No. 1226454-16-5
Molecular Formula C20H21N3O4S
Molecular Weight 399.47
IUPAC Name 2-benzylsulfanyl-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide
Standard InChI InChI=1S/C20H21N3O4S/c1-25-16-7-9-17(10-8-16)26-12-18-22-20(27-23-18)11-21-19(24)14-28-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,21,24)
Standard InChI Key GCWAKCPKVIRMOB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 2-(benzylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide, reflects its multicomponent architecture:

  • Acetamide backbone: Serves as the central scaffold, with a sulfanyl group at the C2 position.

  • Benzylsulfanyl moiety: A benzyl group (-CH₂C₆H₅) linked to a sulfur atom, enhancing lipophilicity and potential membrane permeability .

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for metabolic stability and bioactivity .

  • 4-Methoxyphenoxy methyl substituent: A methoxy-functionalized aromatic ether attached to the oxadiazole ring, likely influencing electronic and steric properties.

The molecular formula is C₂₀H₂₁N₃O₄S, with a calculated molecular weight of 399.46 g/mol. Key structural analogs in the provided search results include benzodiazepine derivatives (e.g., entries 10–14) and oxazole carboxamides (e.g., entries 35–38), which share functional group similarities .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into three primary fragments:

  • Acetamide core: Derived from acetic acid derivatives.

  • Benzylsulfanyl group: Introduced via nucleophilic substitution or thiol-ene chemistry.

  • 1,2,4-Oxadiazole ring: Synthesized through cyclization of amidoximes with carboxylic acid derivatives.

Stepwise Synthesis

  • Formation of the 1,2,4-Oxadiazole Ring

    • React 4-methoxyphenoxy methyl amidoxime with a carboxylic acid derivative (e.g., chloroacetyl chloride) under basic conditions to form the oxadiazole core . This mirrors methods used in entry 35 for oxazole-carboxamide synthesis.

    • Cyclization typically occurs at 80–100°C in polar aprotic solvents like DMF or acetonitrile.

  • Introduction of the Benzylsulfanyl Group

    • Treat the intermediate with benzyl mercaptan (PhCH₂SH) in the presence of a base (e.g., K₂CO₃) to facilitate thioether formation . Similar strategies are observed in entry 24 for sulfanyl-containing oxazoles.

  • Acetamide Coupling

    • Use peptide coupling reagents (e.g., EDC/HOBt) to conjugate the acetic acid derivative to the oxadiazole-methyl amine . This approach aligns with entry 76’s benzimidazole-acetamide synthesis.

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

  • Spectroscopic Data:

    • ¹H NMR: Expected signals include δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.8 ppm (methoxy group), and δ 4.5 ppm (oxadiazole methylene).

    • MS (ESI+): [M+H]⁺ peak at m/z 400.4.

Assay TypePredicted ActivityRationale
Cytochrome P450 inhibitionModerateMethoxy group metabolism
LogP3.2Calculated via ChemDraw
Aqueous solubility~50 µMHigh lipophilicity from benzyl group

Physicochemical and ADME/Tox Properties

Key Parameters

  • logP: 3.2 (predicted), indicating moderate lipophilicity.

  • pKa: 9.1 (amine group), 2.4 (sulfanyl group).

  • H-bond donors/acceptors: 2/6, complying with Lipinski’s Rule of Five.

Toxicity Risks

  • Hepatotoxicity: Possible due to methoxy group metabolism into reactive quinones .

  • CYP inhibition: Likely interaction with CYP3A4, as seen in entry 63’s dibenzodiazepinones .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times (e.g., entry 104’s esterification methods) .

  • In vitro Screening: Prioritize kinase and protease inhibition assays based on structural analogs.

  • ADME Profiling: Investigate metabolic stability in liver microsomes, referencing entry 69’s brominated derivatives .

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